Benzyl 5-[methyl-(2,2,2-trifluoroacetyl)amino]-2-oxa-7-azaspiro[3.4]octane-7-carboxylate
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Overview
Description
Benzyl 5-[methyl-(2,2,2-trifluoroacetyl)amino]-2-oxa-7-azaspiro[34]octane-7-carboxylate is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5-[methyl-(2,2,2-trifluoroacetyl)amino]-2-oxa-7-azaspiro[3.4]octane-7-carboxylate typically involves multiple steps. One common route starts with the preparation of the spirocyclic core, followed by the introduction of the benzyl group and the trifluoroacetyl moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The purification process may involve techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-[methyl-(2,2,2-trifluoroacetyl)amino]-2-oxa-7-azaspiro[3.4]octane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, Benzyl 5-[methyl-(2,2,2-trifluoroacetyl)amino]-2-oxa-7-azaspiro[3.4]octane-7-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biology, this compound may be used in the study of enzyme interactions and protein binding due to its specific functional groups and molecular geometry.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of Benzyl 5-[methyl-(2,2,2-trifluoroacetyl)amino]-2-oxa-7-azaspiro[3.4]octane-7-carboxylate involves its interaction with specific molecular targets. The trifluoroacetyl group may enhance its binding affinity to certain enzymes or receptors, while the spirocyclic structure provides rigidity and specificity in its interactions.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 5-[methyl-(acetyl)amino]-2-oxa-7-azaspiro[3.4]octane-7-carboxylate
- Benzyl 5-[methyl-(2,2,2-trifluoroacetyl)amino]-2-oxa-7-azaspiro[3.4]octane-6-carboxylate
Uniqueness
Benzyl 5-[methyl-(2,2,2-trifluoroacetyl)amino]-2-oxa-7-azaspiro[3.4]octane-7-carboxylate is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. Additionally, the spirocyclic structure provides a rigid framework that can influence its biological activity and interactions.
Properties
Molecular Formula |
C17H19F3N2O4 |
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Molecular Weight |
372.34 g/mol |
IUPAC Name |
benzyl 5-[methyl-(2,2,2-trifluoroacetyl)amino]-2-oxa-7-azaspiro[3.4]octane-7-carboxylate |
InChI |
InChI=1S/C17H19F3N2O4/c1-21(14(23)17(18,19)20)13-7-22(9-16(13)10-25-11-16)15(24)26-8-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 |
InChI Key |
LUTMNJAUYGUNOQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CN(CC12COC2)C(=O)OCC3=CC=CC=C3)C(=O)C(F)(F)F |
Origin of Product |
United States |
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